molecular formula C24H25FN4O2 B1677083 Ocaperidone CAS No. 129029-23-8

Ocaperidone

Cat. No. B1677083
M. Wt: 420.5 g/mol
InChI Key: ZZQNEJILGNNOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ocaperidone is a benzisoxazole antipsychotic . It primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors .


Synthesis Analysis

The synthesis of Ocaperidone involves the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl 4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This completes the convergent synthesis of Ocaperidone .


Molecular Structure Analysis

The molecular formula of Ocaperidone is C24H25FN4O2 . Its molecular weight is 420.5 g/mol . The structure of Ocaperidone includes a benzisoxazole and piperidine .


Physical And Chemical Properties Analysis

Ocaperidone has a molecular weight of 420.5 g/mol . Its molecular formula is C24H25FN4O2 .

Scientific Research Applications

1. Predictive Modeling in Schizophrenia Treatment

Ocaperidone has been studied in the context of a computational model for schizophrenia treatment. Geerts et al. (2012) explored a ‘Quantitative Systems Pharmacology’ computer-based model, which integrated data from preclinical physiology, human pathology, and pharmacology. This model, using data on 24 different antipsychotics, including ocaperidone, aimed to predict the clinical outcomes of schizophrenia treatments. Ocaperidone, identified as a high-affinity dopamine D2 antagonist, was evaluated against other drugs like olanzapine. The study highlighted the potential of such models in predicting the effectiveness of antipsychotics, including ocaperidone, though it noted challenges related to placebo responses and assessment methods in predicting absolute outcomes (Geerts et al., 2012).

2. Investigating Receptor-G Protein Coupling

Brys et al. (2000) conducted a study focusing on the human 5-HT(1D) receptor, a target for treating migraines and depression. This research used a baculovirus-based expression system in Sf9 cells to analyze G-protein coupling and the receptor's intrinsic properties. Notably, ocaperidone was used in this study to compete with 5-HT binding in both coupled and non-coupled states of the receptor. This investigation revealed ocaperidone's inverse agonistic character and provided insights into different binding states of the receptor induced by G-protein coupling or ligand binding. This research underlines ocaperidone's potential role in the modulation of receptor activities, which is relevant in the context of neurological and psychiatric disorders (Brys et al., 2000).

Safety And Hazards

Safety measures for handling Ocaperidone include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While Ocaperidone was found to be effective at controlling symptoms of schizophrenia, it produced an unacceptable amount of extrapyramidal side effects . Future research may focus on reducing these side effects while maintaining its effectiveness.

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQNEJILGNNOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156042
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ocaperidone

CAS RN

129029-23-8
Record name Ocaperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129029-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocaperidone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4.8 parts of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3.9 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride, 10 parts of sodium carbonate, a few crystals of potassium iodide and 144 parts of 4-methyl-2-pentanone was stirred overnight at room temperature. After cooling, the reaction mixture was poured into water. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 95:5). The eluent of the desired fraction was evaporated and the residue was crystallized from acetonitrile, yielding 3 parts (47.6%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 199.9° C. (comp. 1).
Name
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ocaperidone
Reactant of Route 2
Ocaperidone
Reactant of Route 3
Reactant of Route 3
Ocaperidone
Reactant of Route 4
Reactant of Route 4
Ocaperidone
Reactant of Route 5
Reactant of Route 5
Ocaperidone
Reactant of Route 6
Ocaperidone

Citations

For This Compound
311
Citations
AA Megens, FH Awouters, TF Meert… - … of Pharmacology and …, 1992 - Citeseer
Ocaperidone, a new benzisoxazolyl pipendine neuroleptic, was … Ocaperidone completely blocked the dopamine agonist … of catalepsy was as high for ocaperidone (22) as for nsperidone(…
Number of citations: 26 citeseerx.ist.psu.edu
AAHP Megens, CJE Niemegeers… - Drug development …, 1992 - Wiley Online Library
… In contrast, much higher doses of risperidone and ocaperidone … ; ocaperidone remained at least as potent as haloperidol in this respect. Moreover, risperidone lost, while ocaperidone …
Number of citations: 15 onlinelibrary.wiley.com
JE Leysen, PM Janssen, W Gommeren, J Wynants… - Molecular …, 1992 - ASPET
Risperidone and ocaperidone are new benzisoxazol antipsychotics with particularly beneficial effects in schizophrenia. We report a comprehensive study on the in vitro and in vivo …
Number of citations: 211 molpharm.aspetjournals.org
AA Megens, CJ Niemegeers, FH Awouters - Journal of Pharmacology and …, 1992 - Citeseer
… D2 antagonists nspendone and ocaperidone were compared with … Ocaperidone and nsperidone were equipotent with … Ocaperidone was equipotent with halopendol for inhibition(0.01 …
Number of citations: 43 citeseerx.ist.psu.edu
WI Jottier, HL De Winter, OM Peeters… - … Section C: Crystal …, 1992 - scripts.iucr.org
… Structure of the antipsychotic drug 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl}-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (ocaperidone) … Structure of the Antipsychotic Drug 3-{2-[4-(6-Fluoro-l,2-benzisoxazol-3-yl) …
Number of citations: 10 scripts.iucr.org
H Geerts, A Spiros, P Roberts, R Twyman, L Alphs… - PLoS …, 2012 - journals.plos.org
… dopamine D 2 antagonist and ocaperidone, a very high … of ocaperidone against olanzapine, but did not predict the absolute PANSS total score outcome and EPS liability for ocaperidone…
Number of citations: 37 journals.plos.org
H Aljanabi, M Şentürk… - Tobacco Regulatory …, 2021 - ingentaconnect.com
… Our in silico screening results identified five hit compounds: Ocaperidone, cafedrine, isosulpride… All of three selected hits (ocaperidone, risperidone, and nelfinavir) represented nM-level …
Number of citations: 3 www.ingentaconnect.com
R Brys, K Josson, MP Castelli, M Jurzak, P Lijnen… - Molecular …, 2000 - ASPET
… The effect of 100 μM Gpp(NH)p on binding of both [ 3 H]5-HT and [ 3 H]ocaperidone and of various concentrations of ocaperidone on the binding of [ 3 H]5-HT were investigated. In …
Number of citations: 34 molpharm.aspetjournals.org
V Audinot, H Canton, A Newman-Tancredi… - European …, 1995 - infona.pl
… shared by risperidone, sertindole, olanzapine and ocaperidone, though with lower ratios to D 2 sites. S 17828 showed a profile similar to that of ocaperidone. As compared to clozapine, …
Number of citations: 2 www.infona.pl
A Schotte, PFM Janssen, JE Leysen - European …, 1991 - Elsevier
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.